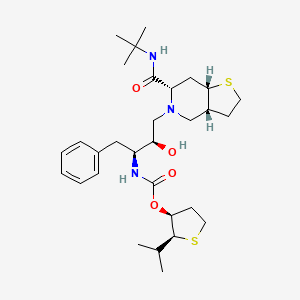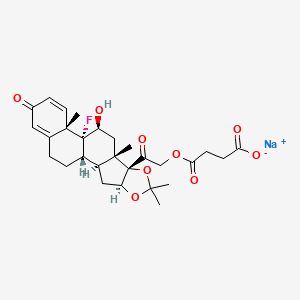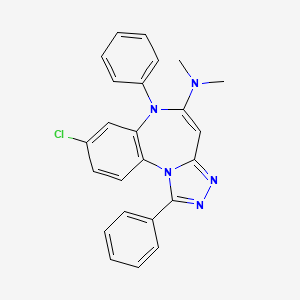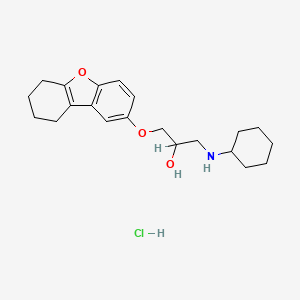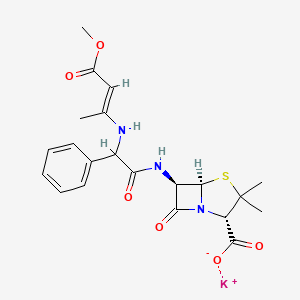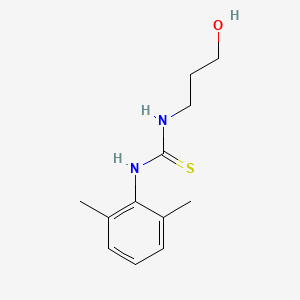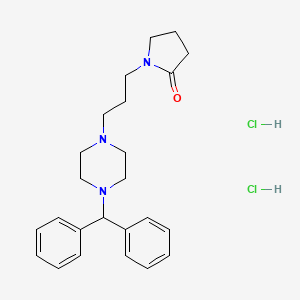
2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a diphenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrrolidinone derivative with a suitable piperazine compound, such as 1-benzylpiperazine, under reflux conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid in an aqueous medium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to introduce new substituents.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of G-protein coupled receptors and ion channels, leading to changes in cellular signaling and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: A simpler analog with a single methyl group instead of the complex piperazine and diphenylmethyl substituents.
Pyrrolidine-2,5-dione: A related compound with a dione structure, lacking the piperazine and diphenylmethyl groups.
Uniqueness
2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is unique due to its combination of a pyrrolidinone ring, a piperazine ring, and a diphenylmethyl group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
109758-21-6 |
|---|---|
Molecular Formula |
C24H33Cl2N3O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C24H31N3O.2ClH/c28-23-13-7-15-26(23)16-8-14-25-17-19-27(20-18-25)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22;;/h1-6,9-12,24H,7-8,13-20H2;2*1H |
InChI Key |
GIGBEVDQTRYSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



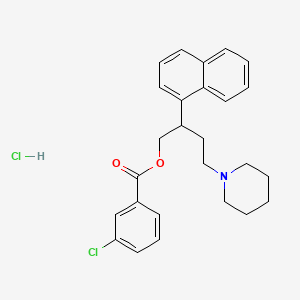
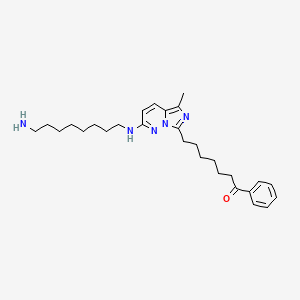
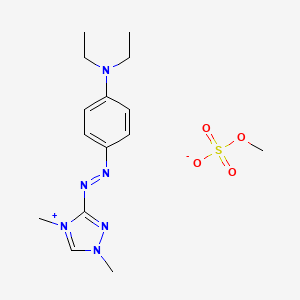
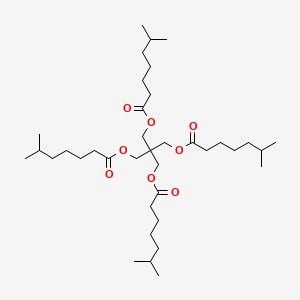
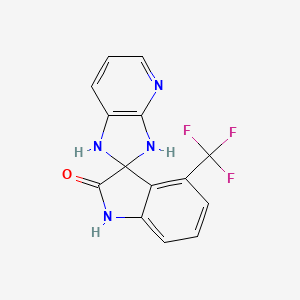
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
